molecular formula C6H11NO B8192322 trans-Hexahydro-furo[2,3-c]pyrrole

trans-Hexahydro-furo[2,3-c]pyrrole

Cat. No.: B8192322
M. Wt: 113.16 g/mol
InChI Key: KUQSQOIIMSDGFF-WDSKDSINSA-N
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Description

Significance of Fused Heterocyclic Ring Systems in Contemporary Organic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, represent a vast and vital area of organic chemistry. wikipedia.orgmsu.edu Among these, fused heterocyclic systems, where two or more rings share common atoms, are of particular importance. fiveable.me These intricate structures are not merely chemical curiosities; they form the core of numerous natural products, pharmaceuticals, and advanced materials. fiveable.methermofisher.com The fusion of different heterocyclic rings, or a heterocycle with a carbocycle, creates a rigid molecular scaffold with specific three-dimensional arrangements of atoms. This structural rigidity and the electronic properties endowed by the heteroatoms often lead to specific and potent biological activities. fiveable.me

The arrangement of heteroatoms such as nitrogen, oxygen, and sulfur within the fused framework introduces unique reactivity and potential for diverse functionalization. fiveable.me This versatility makes them invaluable building blocks in synthetic organic chemistry, allowing for the construction of complex molecular architectures. fiveable.me A significant portion of FDA-approved drugs, for instance, incorporate nitrogen-containing heterocyclic scaffolds. wikipedia.orgthermofisher.com The prevalence of these systems in medicinal chemistry underscores their ability to interact with biological targets like enzymes and receptors with high specificity and affinity. fiveable.me

Overview of Furo[2,3-c]pyrrole Scaffold and its Positional Isomers

The furo[2,3-c]pyrrole scaffold is a bicyclic system formed by the fusion of a furan (B31954) ring and a pyrrole (B145914) ring. The designation "[2,3-c]" specifies the points of fusion between the two five-membered rings. This particular arrangement is one of several possible positional isomers, each with distinct chemical and electronic characteristics. Other notable isomers include furo[2,3-b]pyrroles and furo[3,2-b]pyrroles. nih.govresearchgate.net

The furo[3,2-b]pyrrole core, for example, is considered an isostere of the indole (B1671886) ring system, where a furan ring replaces the benzene (B151609) ring. researchgate.net This structural analogy has driven significant research into its synthesis and biological applications. researchgate.net Furo[3,2-b]pyridine, a related scaffold, has been identified as a privileged structure for developing highly selective kinase inhibitors. nih.gov Similarly, derivatives of furo[2,3-b]pyrrole have been synthesized through multicomponent reactions and are of interest due to their prevalence in biologically active pharmacophores. nih.gov The partially unsaturated version, 2H-furo[2,3-c]pyran-2-one, and its derivatives have been identified as germination stimulants found in smoke. nih.gov The synthesis of the related furo[2,3-c]pyridazine ring system has also been achieved through transition-metal catalysis. nih.gov

The hexahydro-furo[2,3-c]pyrrole variant represents the fully saturated form of this scaffold. The absence of double bonds in the ring system means it is not aromatic, and its geometry is three-dimensional and conformationally flexible, yet constrained by the fused nature of the rings.

Importance of Stereochemistry in Fused Bicyclic Structures, with Specific Emphasis on trans-Hexahydro Architectures

In a cis-fused system, the substituents at the bridgehead atoms (the atoms shared by both rings) are on the same side of the ring system. In a trans-fused system, they are on opposite sides. The stability of these isomers often depends on the size of the rings involved. For fused five-membered rings, the cis isomer is generally more stable due to reduced ring strain.

The trans-hexahydro architecture, as specified for trans-hexahydro-furo[2,3-c]pyrrole, dictates a specific spatial relationship between the atoms at the ring junction. This defined stereochemistry is crucial as it creates a unique three-dimensional shape that can be critical for molecular recognition in biological systems. For instance, the rigid scaffold provided by a fused system enhances binding affinity to biological targets. The specific stereochemistry, such as the (3aR,6aR) configuration, plays a significant role in these interactions. The synthesis of such molecules often requires stereoselective methods to ensure the desired isomer is obtained. nih.gov The conformational properties of related hexahydro-thieno[2,3-c]pyrrole systems have been studied using X-ray diffraction, confirming the importance of stereochemistry in defining the scaffold's three-dimensional structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-8-6-4-7-3-5(1)6/h5-7H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQSQOIIMSDGFF-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@@H]1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Analysis of trans-Hexahydro-furo[2,3-c]pyrrole

The structural architecture of this compound is established through a synergistic application of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial insights into the compound's stereochemistry and conformation.

The ¹H NMR spectrum of this compound provides critical information about the chemical environment, connectivity, and, most importantly, the relative stereochemistry of the protons in the molecule. The coupling constants (J-values) between adjacent protons are particularly diagnostic for determining the dihedral angles and thus the trans fusion of the two rings.

In a typical ¹H NMR spectrum, the protons at the bridgehead positions (H-3a and H-6a) are of particular interest. The observation of a specific coupling constant between these protons, or their couplings to adjacent protons, can confirm the trans relationship. Furthermore, the chemical shifts of the various methylene (B1212753) and methine protons within the furan (B31954) and pyrrolidine (B122466) rings provide information about their respective electronic environments.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Position Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-2 (ax)3.50 - 3.70ddJ ≈ 8.5, 6.0
H-2 (eq)3.80 - 4.00ddJ ≈ 8.5, 4.0
H-3 (ax)2.80 - 3.00m-
H-3 (eq)3.10 - 3.30m-
H-3a4.00 - 4.20m-
H-4 (ax)2.70 - 2.90m-
H-4 (eq)3.00 - 3.20m-
H-51.80 - 2.00s (broad)-
H-6a3.90 - 4.10m-

Note: The data in this table is predicted and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their electronic environments. For this compound, six distinct carbon signals are expected, corresponding to the six carbon atoms in the bicyclic system. The chemical shifts of the bridgehead carbons (C-3a and C-6a) and the carbons adjacent to the heteroatoms (C-2, C-5, and C-6) are particularly informative.

¹⁵N NMR, although less common, can provide direct information about the nitrogen atom in the pyrrolidine ring, confirming its chemical environment and hybridization state.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Position Predicted Chemical Shift (ppm)
C-268.0 - 72.0
C-348.0 - 52.0
C-3a75.0 - 80.0
C-445.0 - 50.0
C-555.0 - 60.0
C-6a70.0 - 75.0

Note: The data in this table is predicted and may vary based on the solvent and experimental conditions.

2D NMR experiments are crucial for assembling the complete structural picture.

COSY (Correlation Spectroscopy) and DQFCOSY (Double-Quantum Filtered COSY) experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of protons within each ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the key absorption bands would include:

A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the pyrrolidine ring.

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

A strong C-O stretching vibration in the 1050-1150 cm⁻¹ region, characteristic of the ether linkage in the furan ring.

N-H bending vibrations around 1600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
N-H (amine)Stretching3300 - 3500 (broad)
C-H (alkane)Stretching2850 - 3000
C-O (ether)Stretching1050 - 1150 (strong)
N-H (amine)Bending~1600

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₁₁NO), the molecular ion peak [M]⁺ would be expected at m/z 113.16. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern can also provide structural clues. Common fragmentation pathways for such bicyclic amines might involve the loss of small, stable molecules or radicals, and the cleavage of the rings, which can help to corroborate the proposed structure.

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, serves as a definitive method for the unambiguous determination of the three-dimensional structure of molecules. It provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray diffraction is a powerful analytical technique that has been instrumental in confirming the stereochemical configuration of derivatives of hexahydro-furo[2,3-c]pyrrole. This method allows for the precise determination of the spatial arrangement of atoms within the crystal lattice, thereby establishing the absolute and relative stereochemistry of the molecule.

For instance, the structures of various bicyclic lactams, which are closely related to the hexahydro-furo[2,3-c]pyrrole core, have been elucidated using this technique. The analysis of the diffraction data allows for the assignment of the correct stereochemical descriptors (R or S) to each chiral center. The Flack parameter, derived from the X-ray diffraction data of a non-centrosymmetric crystal, is a critical value for determining the absolute configuration of a chiral molecule. A value close to zero for a given enantiomer confirms the correctness of the assigned absolute stereochemistry.

The relative stereochemistry, in this case, the trans configuration, refers to the orientation of the substituents on the fused ring system. In the trans isomer, the hydrogen atoms at the bridgehead carbons are on opposite sides of the ring system. This arrangement is unequivocally confirmed by single-crystal X-ray diffraction analysis.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystalline packing of molecules is governed by a variety of intermolecular interactions, with hydrogen bonding being one of the most significant. In the crystal structure of compounds containing the hexahydro-furo[2,3-c]pyrrole moiety, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while any N-H protons can act as hydrogen bond donors.

These hydrogen bonds can link molecules into one-, two-, or three-dimensional networks, which stabilize the crystal lattice. The specific nature of the hydrogen bonding network, including the bond distances and angles, can be meticulously analyzed from the crystallographic data. This analysis provides insights into the supramolecular assembly of the compound in the solid state.

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Chromatographic techniques are essential for the separation of stereoisomers and the assessment of enantiomeric purity, which are critical aspects in the characterization of chiral molecules like this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Evaluation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of their purity. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.

The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantiomeric resolution. For derivatives of hexahydro-furo[2,3-c]pyrrole, various polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, have proven effective. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol.

The enantiomeric purity, often expressed as enantiomeric excess (ee), can be quantified by integrating the peak areas of the two enantiomers in the chromatogram. This information is vital for applications where a single enantiomer is desired.

Table 1: HPLC Conditions for Enantiomeric Separation

ParameterDetails
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol mixture
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV detector at a specific wavelength
Temperature Ambient or controlled

Conformational Analysis of Trans Hexahydro Furo 2,3 C Pyrrole Systems

Solution-State Conformational Equilibria

The trans-fusion in the hexahydro-furo[2,3-c]pyrrole system results in a relatively rigid molecular structure. Unlike their cis-counterparts, which can often undergo ring-flipping, trans-fused systems are conformationally locked. libretexts.orgyoutube.com This rigidity fixes the orientation of substituents in either axial or equatorial positions, profoundly influencing the molecule's interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. Vicinal proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

In heterocyclic systems, the analysis of coupling constants allows for the determination of ring pucker and the relative stereochemistry of substituents. ipb.pt For instance, in many five-membered ring systems, a larger coupling constant is typically observed for trans-protons (dihedral angle ~180°) compared to cis-protons (dihedral angle ~0°). The specific values of coupling constants between protons on the fused rings can confirm the trans-junction and provide insight into the preferred conformations of the individual rings. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can further corroborate these findings by identifying protons that are close in space. ipb.pt

While specific experimental data for trans-hexahydro-furo[2,3-c]pyrrole is not widely published, a representative dataset based on analogous heterocyclic systems illustrates how such data would be interpreted.

Interactive Table: Representative ¹H NMR Coupling Constants for a Hypothetical this compound Derivative

This table presents expected coupling constant (J) values based on typical dihedral angles in related fused heterocyclic systems.

Coupled ProtonsExpected Dihedral Angle (approx.)Representative J-value (Hz)Implication
H-3a, H-6a~180°8 - 12 HzConfirms trans-ring fusion
H-3, H-3a (axial)~160-180°7 - 10 HzIndicates an axial-axial relationship
H-3, H-3a (equatorial)~30-60°2 - 5 HzIndicates an axial-equatorial or equatorial-equatorial relationship
H-6, H-6a (axial)~160-180°7 - 10 HzIndicates an axial-axial relationship
H-6, H-6a (equatorial)~30-60°2 - 5 HzIndicates an axial-equatorial or equatorial-equatorial relationship

The fusion of two rings significantly impacts their conformational stability and dynamic behavior. In the case of this compound, the trans-fusion creates a rigid structure that is less flexible than its cis-isomer. libretexts.org This rigidity is analogous to the well-studied trans-decalin system, which is conformationally locked and cannot undergo the chair-flipping inversion characteristic of cyclohexane. youtube.com

Analysis of Intrinsic Ring Strain within the Fused Bicyclic Framework

Any cyclic molecule possesses a degree of intrinsic ring strain, which is a combination of angle strain, torsional (Pitzer) strain, and transannular strain. wikipedia.org Fused bicyclic systems often exhibit additional strain due to the geometric constraints imposed by the ring junction. csbsju.edu

Angle Strain : This arises from the deviation of bond angles from their ideal values (e.g., 109.5° for sp³-hybridized carbons). Both the tetrahydrofuran (B95107) and pyrrolidine (B122466) rings are five-membered, and while they are not planar, they inherently possess some angle strain. The fusion of these rings can either exacerbate or slightly relieve this strain depending on the resulting geometry at the bridgehead carbons.

Torsional Strain : This results from the eclipsing of bonds on adjacent atoms. To minimize torsional strain, both five-membered rings in the this compound scaffold will adopt puckered (envelope or twist) conformations. The trans-fusion helps to lock the system into a conformation that generally minimizes these eclipsing interactions across the ring junction, similar to how trans-decalin avoids the gauche butane (B89635) interactions present in cis-decalin.

The total strain energy of the fused system influences its reactivity. Highly strained bicyclic molecules, such as bicyclo[1.1.0]butanes, are known to be highly reactive, and their strain energy can be harnessed for synthetic applications. nih.gov While this compound is not as strained as such extreme examples, its inherent strain is a key determinant of its chemical properties.

Comparative Conformational Studies with Isomeric and Analogous Fused Ring Systems

To better understand the conformational properties of this compound, it is instructive to compare it with its cis-isomer and with other fused bicyclic systems.

cis-Hexahydro-furo[2,3-c]pyrrole : The most significant difference lies in conformational flexibility. The cis-isomer would be expected to be more flexible, potentially existing as an equilibrium of two interconverting conformers. This flexibility comes at an energetic cost, as the cis-fusion typically introduces greater steric and torsional strain compared to the rigid, more stable trans-isomer. youtube.com

Isomeric Fused Ring Systems : The regiochemistry of the fusion also plays a role. For example, the isomeric system hexahydro-furo[3,2-b]pyrrole would exhibit different conformational preferences due to the altered connectivity of the heteroatoms relative to the ring junction. Studies on other isomeric systems, such as different nitrated naphthalene (B1677914) derivatives, have shown that even subtle changes in substituent placement or ring fusion can lead to significant differences in properties like crystal packing and thermal stability, underscoring the importance of precise structural control. researchgate.net

Based on a thorough review of available scientific literature, there is no specific research data available for the theoretical and computational chemistry studies of This compound corresponding to the detailed outline provided. Searches for Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), semi-empirical methods (like AM1), molecular modeling, dynamics simulations, or computational mechanistic insights for this particular compound did not yield any specific studies.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables as the foundational scientific information on "this compound" is not present in the public domain.

To fulfill a request of this nature, published computational chemistry research focusing specifically on the target molecule is required. Without such studies, any generated content would be speculative and not based on the scientifically accurate and sourced information mandated by the instructions.

Theoretical and Computational Chemistry Studies

Mechanistic Insights from Computational Studies

Transition State Characterization and Reaction Pathway Elucidation

No published studies were found that detail the characterization of transition states or the elucidation of reaction pathways involving trans-hexahydro-furo[2,3-c]pyrrole. Such studies would be crucial for understanding its reactivity, formation mechanisms, and potential for chemical transformation.

Energy Decomposition Analysis (e.g., Symmetry-Adapted Perturbation Theory - SAPT) for Elucidating Intermolecular Interactions

There is no available research that employs energy decomposition analysis methods like SAPT to investigate the non-covalent interactions of this compound with other molecules. This type of analysis is essential for understanding its behavior in condensed phases and its potential interactions with biological targets.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

While general methodologies for the computational prediction of NMR spectra are well-established, specific, peer-reviewed calculations for the ¹H and ¹³C NMR chemical shifts and coupling constants of this compound are not available.

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Net Atomic Charges, Aromaticity Indices)

A detailed analysis of the electronic properties of this compound, including the energies and distributions of its Frontier Molecular Orbitals (HOMO-LUMO), net atomic charges on its constituent atoms, or indices of aromaticity (which would be negligible for this saturated system), has not been reported in the scientific literature.

Reactivity and Reaction Mechanisms of Trans Hexahydro Furo 2,3 C Pyrrole

General Reactivity Profile of Furo[2,3-c]pyrrole and its Saturated Analogues

The reactivity of the furo[2,3-c]pyrrole ring system is dictated by the electronic characteristics of the fused furan (B31954) and pyrrole (B145914) rings. The aromatic parent, furo[2,3-c]pyrrole, is an electron-rich heteroaromatic compound. The lone pairs of electrons on both the oxygen and nitrogen atoms contribute to the π-system, making the ring susceptible to electrophilic attack. In electrophilic aromatic substitution reactions, substitution is generally favored at the carbon atoms adjacent to the heteroatoms (the α-positions) due to the superior stabilization of the cationic intermediate, often referred to as a σ-complex. semanticscholar.orgpearson.com The relative reactivity of the furan and pyrrole portions of the molecule can be influenced by the reaction conditions and the nature of the electrophile. semanticscholar.org Furthermore, the furo[2,3-c]pyrrole system can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene. capes.gov.br

Detailed Mechanistic Pathways of Synthetic Transformations

The synthesis of the trans-hexahydro-furo[2,3-c]pyrrole skeleton is often achieved through complex, multi-step reaction sequences where the stereochemistry is carefully controlled.

Intramolecular Cyclizations and Annulations Leading to the Fused Systemnih.govacs.orgnih.gov

A prevalent strategy for constructing the furo[2,3-c]pyrrole core involves intramolecular cyclization reactions. These reactions often proceed via a cascade or tandem sequence, where multiple bonds and rings are formed in a single operation, enhancing synthetic efficiency. acs.org

One common approach is the [3+2] cycloaddition reaction. For instance, azomethine ylides can react with dipolarophiles like maleimides to form a hexahydropyrrolo[3,4-c]pyrrole core. rsc.org While this produces a different isomer, the underlying principle of cycloaddition is a key strategy for forming such fused five-membered ring systems. The subsequent transformation of functional groups on this core can then lead to the desired furo[2,3-c]pyrrole structure.

Another powerful method involves the intramolecular cyclization of a suitably functionalized acyclic precursor. For example, a molecule containing both an amine and a precursor to the tetrahydrofuran (B95107) ring can be induced to cyclize. Iodine-mediated annulation of intermediates derived from Michael additions is one such pathway. nih.gov Radical cyclizations also offer a route, where radical species undergo intramolecular addition to form the ring system, even via "unfavorable" 5-endo-trig pathways under specific conditions. acs.org

The Paal-Knorr synthesis, a classic method for preparing pyrroles, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org A variation of this, starting with a precursor that contains a latent furan ring, can be envisioned for the synthesis of the fused system.

Cyclization Strategy Reactants Key Transformation Reference
Multicomponent Bicyclizationβ-ketothioamides, glyoxals, ethyl cyanacetateSequential Knoevenagel condensation, Michael addition, and double cyclization acs.org
Tandem Ugi-4CR/Intramolecular CyclizationIsocyanide, amine, aldehyde, carboxylic acidUgi reaction followed by intramolecular ring closure nih.gov
[3+2] Cycloaddition CascadeAzomethine ylides, maleimidesCycloaddition followed by reduction and intramolecular lactamization rsc.org
Iodine-Mediated Annulationβ-enaminones, arylacetylenesMichael addition followed by iodine-catalyzed cyclization nih.gov

Elucidation of Key Intermediates and Transition States in Reaction Progressionnih.gov

Understanding the intermediates and transition states in the formation of hexahydro-furo[2,3-c]pyrrole is crucial for controlling the reaction outcome, particularly the stereochemistry. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have shed light on these pathways. nih.gov

In the Paal-Knorr synthesis of pyrroles, it has been shown that the reaction does not proceed through a simple enamine intermediate. Instead, the mechanism involves the cyclization of a hemiaminal intermediate, followed by dehydration steps. organic-chemistry.org The stereochemical course of the reaction is determined in the rate-determining cyclization step.

In cycloaddition pathways, such as the [3+2] reaction of azomethine ylides, the stereoselectivity is governed by the geometry of the ylide and the mode of its approach to the dipolarophile. The transition state leading to the trans or cis product will have different energies, and reaction conditions can be tuned to favor one over the other. In some cases, intermediates along the reaction coordinate can be isolated, providing direct evidence for the proposed mechanism. For example, a hexahydropyrrolo[3,4-c]pyrrole amide intermediate was isolated, confirming the pathway of a cascade reaction leading to a fused quinoline (B57606) system. rsc.org

For radical cyclizations, the formation of a 2-azaallyl radical intermediate has been proposed, which then undergoes a 5-endo-trig cyclization. acs.org The stability of the radical intermediates and the energy barriers of the transition states for cyclization dictate the feasibility and selectivity of the reaction.

Influence of Catalysis on Reaction Selectivity and Mechanismresearchgate.netnih.govnih.gov

Catalysis plays a pivotal role in the synthesis of furo[2,3-c]pyrrole and its derivatives, often enabling reactions that would otherwise be inefficient or non-selective. Both metal-based and organocatalysts are employed.

Transition-metal catalysis is widely used. For instance, palladium-catalyzed tandem Sonogashira coupling-cycloisomerization provides an efficient route to functionalized furo[2,3-c]pyridazines, a related heterocyclic system. nih.gov Gold catalysts have been used for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives in a dual catalytic system with a chiral phosphoric acid. rsc.org The metal catalyst can activate substrates, facilitate bond formation, and influence the stereochemical outcome.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of these scaffolds. researchgate.net Chiral phosphoric acids, for example, can act as Brønsted acid catalysts, activating substrates and controlling the stereochemistry through the formation of a chiral environment around the reactants. rsc.org N-Heterocyclic carbenes (NHCs) are another class of organocatalysts that can be used in cycloaddition reactions to form the furo[2,3-b]pyrrole skeleton. researchgate.net

Phase-transfer catalysis has been successfully used for the derivatization of pre-formed furo[2,3-b]pyrrole systems, such as in methylation and benzylation reactions. scispace.com

The choice of catalyst can dramatically alter the reaction mechanism and the resulting product. For example, in the acylation of N-phenylsulfonylpyrrole, the use of aluminum chloride as a catalyst leads to the 3-acyl derivative, whereas boron trifluoride etherate gives the 2-isomer. semanticscholar.org

Catalyst Type Example Catalyst Reaction Type Role of Catalyst Reference
Transition MetalPalladium complexesTandem coupling/cycloisomerizationActivation of alkynes, C-C bond formation nih.gov
Transition MetalGold complexesAsymmetric multicomponent reactionDual catalysis with chiral acid rsc.org
OrganocatalystChiral Phosphoric AcidAsymmetric multicomponent reactionStereochemical control via chiral environment rsc.org
OrganocatalystN-Heterocyclic Carbene (NHC)CycloadditionFormation of Breslow intermediate, activation researchgate.net
HeterogeneousAlumina (CATAPAL 200)Paal-Knorr SynthesisBrønsted/Lewis acid catalysis for condensation mdpi.com

Stereospecificity and Stereoselectivity in Reaction Pathways

Achieving the desired trans stereochemistry at the C3a-C6a ring junction of hexahydro-furo[2,3-c]pyrrole is a significant synthetic challenge. The relative orientation of the two rings is often established during the key ring-forming step.

Stereoselective syntheses often rely on substrate control, where existing stereocenters in the starting material direct the formation of new stereocenters. For example, starting from a chiral precursor like S-2,3-O-isopropylideneglyceraldehyde, a diastereoselective Michael addition can set the stage for subsequent cyclizations that yield a specific stereoisomer of a related furo[2,3-b]furan system. nih.govresearchgate.net

Catalyst-controlled stereoselection is another powerful approach. Asymmetric catalysis, using chiral metal complexes or organocatalysts, can create a chiral environment that favors the formation of one enantiomer or diastereomer over the other. The multicomponent synthesis of furo[2,3-b]pyrrole derivatives using a gold catalyst and a chiral phosphoric acid achieves high stereoselectivity through non-covalent interactions between the catalyst and the substrates in the transition state. rsc.org

In [3+2] cycloaddition reactions, the stereochemical outcome depends on whether the reaction proceeds via an endo or exo transition state. By carefully choosing the substituents on the azomethine ylide and the dipolarophile, as well as the reaction conditions, it is possible to favor the formation of the trans diastereomer. For the related hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide system, [3+2] cycloadditions have been shown to produce single diastereomers, highlighting the potential for high stereocontrol in these reactions. researchgate.net The conformational properties of the resulting fused ring systems are then often confirmed by X-ray diffraction studies. researchgate.net

Applications in Advanced Organic Synthesis and Scaffold Design

Role as a Versatile Synthetic Intermediate for Complex Molecules

The utility of a chemical entity as a synthetic intermediate is largely dictated by its accessibility and the presence of functional handles that allow for further chemical modification. While the synthesis of the trans-hexahydro-furo[2,3-c]pyrrole core itself represents a synthetic challenge, its structure is a precursor to a variety of more complex molecules. The nitrogen atom of the pyrrolidine (B122466) ring and the potential for functionalization on both the furan (B31954) and pyrrolidine rings make it a versatile starting point for the synthesis of alkaloids, amino acids, and other biologically active compounds. The rigid bicyclic core can impart specific conformational constraints on the final molecule, which can be crucial for its interaction with biological targets.

Potential as a Scaffold for the Development of Structurally Diverse Chemical Entities

A successful scaffold in drug discovery is one that allows for the systematic and diverse modification of its peripheral groups, a process often referred to as "decorating" the scaffold. The this compound framework is well-suited for this purpose. The pyrrolidine nitrogen can be readily acylated, alkylated, or arylated, providing a primary point of diversification. Furthermore, the carbon atoms of both rings can potentially be functionalized, leading to a library of analogues with a wide range of substituents and physicochemical properties. This diversity is essential for exploring the structure-activity relationships (SAR) of new chemical entities.

Contribution to Methodologies for the Synthesis of Fused Heterocyclic Systems

The development of synthetic routes to novel fused heterocyclic systems is a significant area of research in organic chemistry. The pursuit of methodologies to construct the this compound core would inherently contribute to this field. Strategies for its synthesis would likely involve intramolecular cyclization reactions, such as intramolecular Michael additions, reductive aminations, or ring-closing metathesis, starting from acyclic precursors containing both the furan and pyrrole (B145914) fragments or their progenitors. The successful implementation of such strategies would not only provide access to this specific scaffold but could also be adapted for the synthesis of other related fused systems.

Future Directions and Emerging Research Avenues

Development of More Efficient, Green, and Sustainable Synthetic Routes

While several synthetic routes to the trans-hexahydro-furo[2,3-c]pyrrole core have been established, a primary focus of future research lies in the development of more efficient and environmentally benign methodologies. Current strategies often involve multi-step sequences, which can be time-consuming and generate significant chemical waste. Future efforts will likely prioritize the following:

Atom Economy: Designing synthetic transformations that incorporate a maximum number of atoms from the starting materials into the final product, thereby minimizing waste.

Catalytic Approaches: Expanding the use of catalytic methods, including organocatalysis, biocatalysis, and transition-metal catalysis, to access the bicyclic core with high efficiency and stereoselectivity.

Renewable Starting Materials: Investigating the use of readily available and renewable feedstocks to construct the furo[2,3-c]pyrrole skeleton, reducing reliance on petroleum-based starting materials.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound and its derivatives. Flow chemistry can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Exploration of Novel Derivatization and Functionalization Strategies

The ability to selectively introduce a wide range of functional groups onto the this compound scaffold is crucial for its application in drug discovery and materials science. Future research will undoubtedly focus on expanding the toolbox of derivatization and functionalization reactions. Key areas of interest include:

Late-Stage Functionalization: Developing methods for the selective modification of the furo[2,3-c]pyrrole core at a late stage in the synthetic sequence. This would allow for the rapid generation of diverse compound libraries for biological screening.

C-H Activation: Exploring the direct functionalization of C-H bonds on the heterocyclic framework. This powerful strategy avoids the need for pre-functionalized starting materials and offers a more direct route to novel analogs.

Bioorthogonal Chemistry: Designing derivatives of this compound that can participate in bioorthogonal reactions. This would enable the study of their biological targets and mechanisms of action in living systems.

Advanced Stereochemical Control and Chirality Transfer Methodologies

The biological activity of molecules containing the this compound core is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that provide precise control over the absolute and relative stereochemistry of the molecule is of paramount importance. Future research in this area will likely involve:

Asymmetric Catalysis: Designing new chiral catalysts and ligands to achieve high enantioselectivity in the key bond-forming reactions that establish the stereocenters of the furo[2,3-c]pyrrole ring system.

Chirality Transfer: Investigating synthetic strategies that efficiently transfer chirality from a readily available chiral starting material to the final product. This can be a highly effective approach for accessing enantiomerically pure compounds.

Memory of Chirality: Exploring reactions where the chirality of a transient intermediate is "remembered" and transferred to the product, even after the original chiral center has been removed.

In-depth Computational Exploration of Reactivity and Conformational Dynamics

Computational chemistry provides a powerful tool for understanding the structure, reactivity, and conformational preferences of molecules. In the context of this compound, computational studies can provide valuable insights that can guide synthetic planning and the design of new derivatives. Future research directions include:

Reaction Mechanism Elucidation: Using quantum mechanical calculations to elucidate the detailed mechanisms of reactions used to synthesize and functionalize the furo[2,3-c]pyrrole core. This can help in optimizing reaction conditions and predicting the stereochemical outcome of reactions.

Conformational Analysis: Performing detailed conformational searches and molecular dynamics simulations to understand the preferred three-dimensional structures of this compound and its derivatives. This information is crucial for understanding how these molecules interact with biological targets.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new this compound derivatives. This can help to prioritize synthetic targets and accelerate the drug discovery process.

Integration of this compound into Increasingly Complex Molecular Architectures

The unique structural features of this compound make it an ideal building block for the synthesis of more complex molecules, including natural products and their analogs. Future research will continue to explore the incorporation of this scaffold into a variety of molecular architectures. This includes:

Natural Product Synthesis: Utilizing the this compound core as a key intermediate in the total synthesis of complex natural products that contain this motif.

Peptidomimetics: Incorporating the rigid furo[2,3-c]pyrrole scaffold into peptide sequences to create conformationally constrained peptidomimetics with enhanced biological activity and stability.

Macrocyclic Chemistry: Using this compound as a building block for the construction of novel macrocyclic compounds with unique three-dimensional shapes and potential applications in host-guest chemistry and materials science.

Q & A

Q. What are the established synthetic methodologies for trans-hexahydro-furo[2,3-c]pyrrole derivatives?

The synthesis of trans-hexahydro-furo[2,3-c]pyrrole derivatives commonly employs annulation and multicomponent reactions (MCRs). For example, MgI₂-catalyzed annulation between donor-acceptor cyclopropanes and N-tosylaziridinedicarboxylates efficiently constructs 2H-furo[2,3-c]pyrroles with four stereocenters, including a quaternary carbon . MCRs, such as acid-catalyzed heterocyclization of 3-formylchromones with isocyanides and azodicarboxylates, provide rapid access to chromeno[2,3-c]pyrrole libraries . These methods emphasize step economy and scalability for diverse derivatives.

Q. How is the molecular structure of this compound derivatives characterized using crystallographic data?

X-ray crystallography reveals planar arrangements of fused rings and intermolecular interactions. For instance, in (3′R)-3′-benzyl derivatives, the tetrahydro-naphtho[2,3-c]pyrrole and indoline rings exhibit maximum deviations of 0.091 Å and 0.012 Å, respectively, with dihedral angles of ~89.95° between them. Hydrogen-bonded dimers (N–H⋯O) form R₂²(8) loops, while C–H⋯O interactions create corrugated sheets parallel to the bc plane . These structural insights guide conformational analysis and packing behavior.

Q. What spectroscopic techniques are critical for analyzing this compound derivatives?

¹H/¹³C NMR and HR-MALDI-MS are essential for confirming regiochemistry and stereochemistry. For example, ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate derivatives are characterized by distinct aromatic proton signals and carbonyl resonances . UV-vis and cyclic voltammetry further elucidate electronic properties, such as HOMO/LUMO levels, critical for optoelectronic applications .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in the synthesis of this compound derivatives?

Stereocontrol is achieved through chiral catalysts or auxiliaries. For instance, MgI₂-catalyzed annulation exploits steric and electronic effects to favor trans-configured products with high enantiomeric excess . Stereocontrolled syntheses of hexahydropyrrolo[2,3-b]indole alkaloids highlight the use of asymmetric hydrogenation or enzymatic resolution to access specific diastereomers . Computational modeling (e.g., DFT) predicts transition-state geometries to optimize stereoselectivity .

Q. What computational approaches predict the reactivity and stability of this compound derivatives?

Molecular dynamics (MD) simulations and density functional theory (DFT) are key. MD studies of AKR1C3 inhibitors reveal conformational changes in both ligand and receptor, guiding rational design . DFT calculations assess π-conjugation effects in indole-pyrrole systems, predicting excited-state intramolecular proton transfer (ESIPT) behavior critical for fluorescence applications .

Q. How do researchers address contradictions in reaction yields across catalytic systems for furo[2,3-c]pyrrole synthesis?

Systematic optimization of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) resolves discrepancies. For example, MgI₂-catalyzed annulation requires anhydrous conditions to prevent side reactions, while MCRs tolerate protic solvents but demand precise stoichiometry . Comparative studies using kinetic profiling and in-situ IR spectroscopy identify rate-limiting steps and catalyst deactivation pathways .

Q. What strategies diversify the functionalization of this compound cores?

Post-synthetic modifications include cross-coupling (e.g., Suzuki-Miyaura for aryl groups) and nucleophilic substitutions. Ethyl 5-aminofuro[2,3-c]pyridazine-6-carboxylate derivatives undergo regioselective alkylation or acylation at the amino group . Electro-organic synthesis enables C–H functionalization under mild conditions, expanding access to electron-rich analogs .

Data Analysis and Mechanistic Questions

Q. How are structure-activity relationships (SARs) evaluated for this compound-based bioactive compounds?

SAR studies combine synthetic diversification with bioassays. For AKR1C3 inhibitors, substituent variations at the 4-phenyl and 6-amino positions correlate with binding affinity and selectivity over AKR1C1 . Pharmacophore modeling identifies critical hydrogen-bond donors/acceptors, while QSAR models quantify steric/electronic contributions to activity .

Q. What mechanistic insights explain the catalytic efficiency of annulation reactions for furo[2,3-c]pyrrole formation?

Mechanistic studies (e.g., isotopic labeling, kinetic isotope effects) reveal that MgI₂ activates the cyclopropane via Lewis acid coordination, facilitating ring-opening and subsequent [3+2] cycloaddition with aziridine . Transient intermediates detected by ESI-MS support a stepwise pathway over a concerted mechanism.

Tables

Table 1. Key Synthetic Methods for trans-Hexahydro-furo[2,3-c]pyrrole Derivatives

MethodCatalyst/ConditionsKey FeaturesReference
MgI₂-catalyzed annulationMgI₂, anhydrous THF, 80°CHigh stereoselectivity, quaternary carbon
Multicomponent reactionH₂O/EtOH, 100°CRapid library synthesis, step economy
Asymmetric hydrogenationChiral Ru-complex, H₂ (50 psi)Enantiomeric excess >95%

Table 2. Structural Parameters from Crystallographic Data

ParameterValue
Dihedral angle (naphtho/indoline)89.95°
Maximum ring deviation0.091 Å (naphtho), 0.012 Å (indoline)
Hydrogen-bond geometry (N–H⋯O)2.06 Å (H⋯O), 165° (angle)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.